Product packaging for Butyl 4-nitrophenyl hexylphosphonate(Cat. No.:)

Butyl 4-nitrophenyl hexylphosphonate

Cat. No.: B12057560
M. Wt: 343.35 g/mol
InChI Key: DNVDUMRDCABCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-nitrophenyl hexylphosphonate is a potent, mechanism-based inhibitor specifically designed for the study of lipases and other ester-hydrolases. It functions as an active site-directed, irreversible inhibitor (a "suicide substrate") that forms a stable, covalent 1:1 enzyme-inhibitor adduct with the target enzyme . This compound is a structural phosphonate analogue of a triacylglycerol, and its mechanism involves the enzyme-mediated release of one molar equivalent of p-nitrophenol as it covalently phosphorylates the active site serine residue. This action mimics the first tetrahedral intermediate formed in the catalytic pathway of triglyceride hydrolysis . The primary research applications for this inhibitor include the precise determination of active enzyme concentration in solutions through active-site titration experiments and the analysis of lipase and hydrolase activity, even within complex protein mixtures . Its utility in probing interfacial and molecular recognition is well-documented, as it has been used to study chiral preferences and the catalytic mechanisms of various lipases, such as those from Candida antarctica and Rhizomucor miehei . The formation of the enzyme-inhibitor complex has been directly visualized and confirmed by X-ray crystallography, providing a realistic model of a lipolytic enzyme bound to a triglyceride analogue . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26NO5P B12057560 Butyl 4-nitrophenyl hexylphosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26NO5P

Molecular Weight

343.35 g/mol

IUPAC Name

1-[butoxy(hexyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3

InChI Key

DNVDUMRDCABCRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Elucidation of Enzyme Interaction Mechanisms and Biocatalytic Roles

Butyl 4-nitrophenyl hexylphosphonate as a Suicide Inhibitor of Hydrolases

This compound is classified as a suicide inhibitor for a range of hydrolases, most notably lipases. biosynth.com This mechanism-based inhibition occurs when an enzyme binds to the inhibitor as if it were a natural substrate and begins its catalytic process. However, this process results in the irreversible inactivation of the enzyme. biosynth.comnih.gov This characteristic is invaluable for probing the catalytic mechanisms and quantifying active enzyme populations. cphi-online.com

The inactivation process begins when a nucleophilic residue in the enzyme's active site, typically a serine, attacks the phosphorus atom of the phosphonate (B1237965). This mimics the first step of ester hydrolysis. The reaction leads to the expulsion of the 4-nitrophenyl group, which acts as a leaving group. nih.gov Unlike a true substrate where the acyl-enzyme intermediate would be rapidly hydrolyzed to regenerate the free enzyme, the resulting phosphinylated enzyme complex is extremely stable. nih.govnih.gov This formation of a covalent bond between the phosphonate and the enzyme's active site serine residue results in the irreversible inactivation of the enzyme, as it cannot complete the catalytic cycle. biosynth.comnih.gov This type of nonequilibrium binding provides high biochemical efficiency and can be particularly advantageous in overcoming competition from high concentrations of endogenous ligands. nih.gov

The property of irreversible inactivation is exploited in a technique known as active site titration to determine the precise molar amount of active enzyme in a sample, even within complex protein mixtures. cphi-online.com The method relies on the 1:1 stoichiometric relationship between the inhibitor and the active enzyme molecules.

By introducing a known quantity of this compound to an enzyme solution, the reaction proceeds until all accessible active sites are covalently modified and thus inactivated. biosynth.comcphi-online.com The amount of inhibitor consumed, or more commonly, the amount of product released (the chromogenic 4-nitrophenoxide) before the reaction ceases, is measured. This measurement provides a direct count of the catalytically competent enzyme molecules, rather than just the total protein concentration.

StepDescriptionPurpose
1. Incubation A known concentration of the enzyme sample is mixed with a carefully measured amount of this compound.To initiate the enzymatic reaction and covalent binding.
2. Chromogenic Release The enzyme hydrolyzes the phosphonate, releasing the yellow-colored 4-nitrophenoxide ion. nih.govThe released ion can be detected and quantified spectrophotometrically.
3. Reaction Cessation The reaction automatically stops once all active enzyme molecules have been irreversibly inhibited.To ensure the amount of released product corresponds directly to the amount of active enzyme.
4. Quantification The absorbance of the 4-nitrophenoxide is measured (typically at 400-420 nm), and its concentration is calculated using a standard curve or the Beer-Lambert law. nih.govTo determine the molar concentration of the active enzyme in the original sample.

Chromogenic Substrate Applications in Enzyme Assays

The presence of the 4-nitrophenyl group makes this compound a valuable chromogenic substrate. biosynth.com Upon enzymatic cleavage, it releases 4-nitrophenol (B140041), which in a slightly alkaline buffer, exists as the intensely yellow 4-nitrophenoxide anion, allowing for convenient colorimetric monitoring of enzyme activity. nih.govnih.gov

As detailed in the active site titration method (Section 3.1.2), the chromogenic nature of this substrate is fundamental to its use in quantifying active enzyme concentrations. biosynth.comcphi-online.com The release of the colored product provides a direct, real-time signal that is proportional to the number of enzymatic turnovers. When used in a titration experiment, the final, stable absorbance value corresponds to the total number of active enzyme sites that have been inhibited, allowing for their precise calculation. cphi-online.comnih.gov

Hydrolases exhibit varying preferences for the physical and chemical properties of their substrates, such as chain length and lipophilicity. nih.govcore.ac.uk Esterases generally prefer to hydrolyze water-soluble esters with short fatty acid chains, while lipases are typically more active on water-insoluble triglycerides with long-chain fatty acids. core.ac.uk

This compound, possessing both a butyl and a hexyl chain, is a relatively hydrophobic and long-chain substrate. sigmaaldrich.com This structure makes it particularly suitable for assaying and profiling lipases and esterases that show a preference for more lipophilic substrates or those with long-chain leaving groups. biosynth.com By comparing the rate of hydrolysis of this compound with that of other p-nitrophenyl esters with varying chain lengths (e.g., acetate, butyrate, palmitate), researchers can create a substrate specificity profile for a given enzyme. nih.govcore.ac.ukresearchgate.net This helps in classifying the enzyme and understanding its biological role. An analogous compound, Octyl 4-nitrophenyl hexyl phosphonate, is similarly used for enzymes preferring hydrophobic leaving groups. biosynth.com

Substrate ExampleCarbon Chain Length (Acyl group)Typical Enzyme Preference
p-Nitrophenyl AcetateC2General Esterases
p-Nitrophenyl ButyrateC4Carboxylesterases
This compound C6 (Phosphonate-bound) Lipases / Long-Chain Esterases
p-Nitrophenyl PalmitateC16"True" Lipases

Molecular Recognition and Enzyme-Ligand Complex Studies

Before the irreversible covalent modification can occur, the inhibitor must first be recognized by and bind to the enzyme's active site to form a non-covalent enzyme-ligand complex. The structural features of this compound are critical for this molecular recognition. The hexyl and butyl hydrocarbon chains are designed to fit into the hydrophobic binding pockets that typically accommodate the fatty acid chains of natural lipid substrates in lipases and some esterases.

This initial, non-covalent binding event is governed by favorable intermolecular interactions that position the phosphonate group precisely within the catalytic machinery of the active site. This exquisite anchoring of the ligand is a prerequisite for achieving the geometric perfection required for the subsequent chemical reaction. nih.gov The study of how this and similar inhibitors fit into the active site provides valuable insights into the enzyme's recognition patterns and the structural basis of its substrate specificity.

Analysis of Enzyme-Inhibitor Binding Conformations (e.g., EH3-Butyl 4-nitrophenyl hexylphosphonate Complex)

While direct crystallographic or NMR structural data for a complex between epoxide hydrolase 3 (EH3) and this compound is not extensively documented in publicly available research, the binding conformation can be inferred from the known structure and catalytic mechanism of EH3 and related α/β hydrolase fold enzymes. nih.govslu.se EH3, also known as ABHD9, is an epoxide hydrolase with significant activity towards fatty acid epoxides. nih.govnih.gov Its active site contains a catalytic triad (B1167595) composed of an aspartic acid nucleophile (D173), a histidine (H337), and another aspartic acid (D307) that form a charge-relay system. nih.gov Additionally, two tyrosine residues (Y220 and Y281) are located in a "lid" domain and are crucial for substrate recognition and activation. nih.gov

The binding of this compound, a phosphonate compound, to the active site of an enzyme like EH3 would likely occur through a covalent interaction. Organophosphonates are known to act as suicide inhibitors of serine and cysteine proteases, as well as other hydrolases, by forming a stable, covalent bond with the active site nucleophile. biosynth.com In the case of EH3, the nucleophilic aspartate (D173) would attack the phosphorus atom of the hexylphosphonate. This attack is facilitated by the electrophilic nature of the phosphorus atom, which is enhanced by the electron-withdrawing 4-nitrophenyl group.

Table 1: Key Residues in the Active Site of EH3 and their Putative Roles in Inhibitor Binding
ResidueLocation/FunctionPutative Role in Binding this compound
D173 Catalytic NucleophileForms a covalent bond with the phosphorus atom of the inhibitor.
H337/D307 Charge-Relay SystemActivates the nucleophile (D173) for attack on the inhibitor.
Y220/Y281 Lid Domain/Substrate ActivationMay interact with the inhibitor, potentially stabilizing the binding conformation.
Hydrophobic Pocket Substrate BindingAccommodates the hexyl and butyl chains of the inhibitor, contributing to binding affinity.

Mimicry of Tetrahedral Intermediates in Enzymatic Hydrolysis

The mechanism of epoxide hydrolysis by EH3, like other α/β hydrolase fold enzymes, proceeds through the formation of a tetrahedral intermediate. ucdavis.eduresearchgate.net During the catalytic cycle, the nucleophilic aspartate attacks one of the carbon atoms of the epoxide ring, leading to the formation of a covalent ester intermediate with a tetrahedral geometry at the attacked carbon. ucdavis.edu

Phosphonate inhibitors such as this compound are effective precisely because they mimic this tetrahedral transition state of the enzymatic reaction. nih.gov The phosphorus atom in the phosphonate group is inherently tetrahedral. When the inhibitor binds to the active site, the phosphonyl group occupies a similar position and orientation as the tetrahedral intermediate of the natural substrate. This structural and electronic mimicry allows the inhibitor to bind with high affinity to the active site.

The stability of the covalent adduct formed between the enzyme and the phosphonate inhibitor is a key feature of its inhibitory action. Unlike the transient tetrahedral intermediate of the natural substrate, which rapidly collapses to products, the phosphonate-enzyme complex is much more stable, effectively inactivating the enzyme. nih.gov This stable mimicry of the transition state makes phosphonates potent inhibitors and valuable tools for studying the structure and function of the active site. The study of how different phosphonate analogues bind can provide detailed insights into the conformational changes the enzyme undergoes during catalysis. nih.gov

Role in Enzyme Engineering and Design of Biohybrid Catalysts

The specific and covalent nature of the interaction between phosphonate inhibitors and their target enzymes makes them excellent tools for enzyme engineering and the creation of biohybrid catalysts.

Modulation of Enzyme Active Sites for Novel Functionalities

By introducing a phosphonate inhibitor with a specific reactive group or functionality into the active site of an enzyme, it is possible to modulate the enzyme's catalytic activity or even introduce novel functionalities. This compound, by covalently modifying the active site of an enzyme like EH3, can be used as a platform to introduce new chemical entities.

For instance, if the butyl or hexyl chain of the phosphonate were to be functionalized with a catalytic group (e.g., a metal-chelating ligand or a redox-active moiety), the enzyme's active site could be repurposed for a completely different type of reaction. This approach, known as site-specific modification, allows for the precise placement of a new functional group within the defined architecture of the enzyme's active site. This can lead to the creation of enzymes with altered substrate specificities or novel catalytic capabilities that are not found in nature. The use of phosphonate-based probes is a key strategy in activity-based protein profiling (ABPP) to identify and characterize active enzymes within complex biological mixtures.

Development of Engineered Biocatalysts with Enhanced Properties

The principles of enzyme inhibition by compounds like this compound can be applied to the rational design of engineered biocatalysts with enhanced properties such as increased stability, altered substrate scope, or improved catalytic efficiency. nih.govmdpi.com Understanding the precise interactions between the inhibitor and the enzyme's active site provides a blueprint for making targeted mutations to the enzyme.

For example, by analyzing the binding mode of a hexylphosphonate inhibitor, researchers can identify amino acid residues that are key for binding and catalysis. Site-directed mutagenesis of these residues can then be performed to create enzyme variants with improved characteristics. Furthermore, the covalent attachment of molecules like phosphonates can be used to create biohybrid catalysts, where the protein scaffold provides a specific environment for a non-native catalytic process. The development of such biohybrid systems, which can combine the selectivity of enzymes with the reactivity of synthetic catalysts, is a promising area of biotechnology. biosynth.com

Table 2: Applications of this compound in Enzyme Engineering
Application AreaDescription
Active Site Mapping The inhibitor can be used to identify and characterize the active site residues of an enzyme.
Creation of Novel Functionalities Functionalized versions of the inhibitor can introduce new catalytic groups into the enzyme's active site.
Rational Enzyme Design Understanding inhibitor binding informs the targeted mutation of enzymes to enhance their properties.
Development of Biohybrid Catalysts The inhibitor can serve as a linker to attach synthetic catalysts to the enzyme scaffold.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

The ¹H NMR spectrum of Butyl 4-nitrophenyl hexylphosphonate is predicted to exhibit distinct signals corresponding to the protons of the hexyl, butyl, and 4-nitrophenyl moieties. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, phosphorus, and the nitro group) and through-bond couplings. The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons on the alkyl chains will be found in the upfield region, with those closer to the oxygen and phosphorus atoms shifted further downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (Ha) 8.25 d 2H 9.0
Aromatic (Hb) 7.20 d 2H 9.0
O-CH₂(butyl) 4.15 q 2H 7.0
P-CH₂(hexyl) 1.90 m 2H -
CH₂ (butyl) 1.70 m 2H -
CH₂ (hexyl) 1.65 m 2H -
CH₂ (hexyl) 1.35 m 6H -
CH₃ (butyl) 0.95 t 3H 7.5

d = doublet, t = triplet, q = quartet, m = multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the local electronic environment. The aromatic carbons will be in the 120-155 ppm range, with the carbon attached to the nitro group being the most downfield. The carbons of the alkyl chains will appear in the upfield region, with those directly bonded to oxygen or phosphorus showing larger chemical shifts.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O 155.0
Aromatic C-NO₂ 145.0
Aromatic CH 125.0
Aromatic CH 121.0
O-CH₂ (butyl) 67.0
P-CH₂ (hexyl) 32.0 (d, JCP ≈ 140 Hz)
CH₂ (hexyl) 31.0
CH₂ (butyl) 30.5
CH₂ (hexyl) 29.0
CH₂ (hexyl) 22.5
CH₂ (butyl) 19.0
CH₃ (butyl) 13.5

d = doublet

³¹P NMR is a highly specific technique for the analysis of organophosphorus compounds. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide chemical shift range. wikipedia.org For this compound, a single resonance is expected in the phosphonate (B1237965) region of the spectrum. The chemical shift for alkyl phosphonates typically falls within a characteristic range. huji.ac.ilresearchgate.net

During the synthesis of this compound, for instance, in a reaction between a hexylphosphonyl dichloride and butanol followed by reaction with 4-nitrophenol (B140041), ³¹P NMR can be used to monitor the progress of the reaction. The disappearance of the starting material's signal and the appearance of the product's signal at its characteristic chemical shift would indicate the conversion. This allows for real-time tracking of the reaction's completeness and the detection of any phosphorus-containing byproducts.

Predicted ³¹P NMR Data (202 MHz, CDCl₃, ¹H decoupled)

Compound Predicted Chemical Shift (δ, ppm)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, phosphonate, and alkyl groups. The most prominent features will be the strong absorptions from the P=O and NO₂ groups. spectroscopyonline.com

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2960-2850 Strong
NO₂ Asymmetric Stretch ~1525 Strong
NO₂ Symmetric Stretch ~1350 Strong
P=O Stretch 1250-1200 Strong
P-O-C Stretch 1050-1000 Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound (C₁₆H₂₆NO₅P), HRMS can measure the mass with high accuracy, distinguishing it from other compounds with the same nominal mass. Common ionization techniques like electrospray ionization (ESI) would likely produce protonated [M+H]⁺ or sodiated [M+Na]⁺ ions.

Predicted HRMS Data

Ion Formula Calculated m/z
[M]⁺ C₁₆H₂₆NO₅P 343.1548
[M+H]⁺ C₁₆H₂₇NO₅P 344.1621

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. jordilabs.com It is particularly useful for assessing the purity of synthesized compounds like this compound. nih.govwikipedia.org Given the non-polar nature of the alkyl chains and the presence of a polar nitro group, a reversed-phase HPLC method would be most suitable for its analysis. libretexts.orghawachhplccolumn.com This method utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.orgchromtech.com

A typical HPLC analysis would involve injecting the sample onto a C18 column and eluting with a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol. The 4-nitrophenyl chromophore allows for sensitive detection using a UV detector. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to determine its purity.

Proposed HPLC Method

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 270 nm

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of Butyl 4 Nitrophenyl Hexylphosphonate Systems

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For enzyme-inhibitor systems, MD simulations provide a dynamic view of how an inhibitor like Butyl 4-nitrophenyl hexylphosphonate binds to its target enzyme, such as pancreatic lipase (B570770), and the stability of the resulting complex. frontiersin.org

Researchers often begin with a static crystal structure of the target enzyme, such as the human pancreatic lipase (PDB ID: 1LPB), which is co-crystallized with a long-chain alkyl phosphonate (B1237965) inhibitor, an analogue of this compound. nih.govmdpi.comnih.gov MD simulations are then performed to observe the behavior of the enzyme-inhibitor complex in a simulated physiological environment. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the enzyme-inhibitor complex has reached equilibrium and is structurally stable. frontiersin.org In simulations of lipase-inhibitor complexes, stable RMSD values indicate that the ligand remains well-bound within the catalytic cavity. nih.gov

Radius of Gyration (Rg): Rg is a measure of the compactness of the protein's structure. Significant fluctuations in Rg can indicate conformational changes or unfolding. In studies of porcine pancreatic lipase, the Rg was observed to change depending on the solvent environment, indicating different levels of structural compactness. frontiersin.org

Hydrogen Bond Analysis: MD simulations allow for the detailed tracking of hydrogen bonds between the inhibitor and the enzyme's amino acid residues over time. For instance, simulations of inhibitors in the human pancreatic lipase active site revealed persistent hydrogen bonds with key catalytic residues like Ser152 and Phe77, which are crucial for maintaining the stable binding of the inhibitor. nih.govnih.gov

These simulations reveal that after the initial covalent bond formation between the phosphorus atom of the phosphonate and the catalytic serine, the rest of the inhibitor molecule, including the hexyl and butyl chains, settles into the hydrophobic pocket of the lipase active site, guided by numerous non-covalent interactions.

Table 1: Key Parameters Analyzed in MD Simulations of Lipase-Inhibitor Complexes

ParameterDescriptionSignificance for this compound
RMSD Measures the stability of the protein-ligand complex over time.A low, stable RMSD would indicate that the phosphonylated lipase complex is conformationally stable.
Rg Indicates the overall compactness of the enzyme structure.A stable Rg suggests that binding of the inhibitor does not cause major disruptive unfolding of the lipase.
Hydrogen Bonds Identifies specific hydrogen bonding interactions between the inhibitor and enzyme.Crucial for understanding the stabilization of the inhibitor within the active site after the covalent bond is formed.
SASA Calculates the solvent-accessible surface area of the complex.Changes can indicate how the inhibitor's binding alters the enzyme's exposure to the solvent. frontiersin.org

Quantum Mechanical and Density Functional Theory (DFT) Studies of Catalytic Mechanisms

While MD simulations describe the classical motion of molecules, quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are required to investigate the electronic details of chemical reactions, such as the inhibition of a lipase by this compound. DFT calculations can elucidate the mechanism of covalent bond formation between the inhibitor and the enzyme's catalytic serine.

The inhibition process is a nucleophilic attack by the hydroxyl group of the active site serine on the phosphorus atom of the phosphonate. mdpi.com This forms a pentavalent transition state, followed by the expulsion of the 4-nitrophenyl group, leaving the enzyme covalently phosphonylated and inactive. uu.nl

DFT studies on related organophosphate systems have focused on:

Reactivity Descriptors: Calculation of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. biorxiv.org For this compound, a smaller energy gap would suggest higher reactivity, facilitating the nucleophilic attack by the serine residue.

Transition State Analysis: QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are often employed, where the reactive center (the phosphonate group and the catalytic triad) is treated with high-level QM, and the rest of the protein is treated with classical MM force fields. This approach allows for the calculation of the energy barrier (activation energy) for the inhibition reaction, providing a quantitative measure of the inhibitor's potency.

Reaction Enthalpy: Quantum chemical methods can be used to calculate the energetics of the interaction, clarifying the favorability of the phosphonylation reaction. mdpi.com

These studies confirm that the electron-withdrawing nature of the 4-nitrophenyl group makes it an excellent leaving group, which is critical for the irreversible inhibition mechanism. DFT calculations can precisely model the charge distribution during the reaction, showing how the enzyme's oxyanion hole stabilizes the negatively charged oxygen atom in the transition state.

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For this compound, docking studies are used to model its non-covalent binding pose within the lipase active site just before the covalent reaction occurs.

The crystal structure of human pancreatic lipase in complex with a C11 alkyl phosphonate inhibitor (PDB: 1LPB) serves as an excellent template for these studies. mdpi.comnih.gov Docking simulations of phosphonate inhibitors into the lipase active site consistently identify key interactions:

Catalytic Triad (B1167595): The phosphonate group is positioned in close proximity to the catalytic triad, which in human pancreatic lipase consists of Ser152, His263, and Asp176. nih.gov The Ser152 hydroxyl group is oriented for a nucleophilic attack on the phosphorus atom.

Hydrophobic Interactions: The hexyl alkyl chain of this compound is predicted to occupy a hydrophobic tunnel within the enzyme. These interactions are crucial for the affinity and specificity of the inhibitor. Docking studies on similar inhibitors have highlighted hydrophobic interactions with residues like Phe77. nih.gov

Binding Energy: Docking algorithms provide a score or an estimated binding energy (e.g., in kcal/mol), which ranks potential binding poses. Lower energy scores typically indicate a more favorable binding interaction. nih.govmdpi.com

Table 2: Predicted Interactions from Molecular Docking of a Phosphonate Inhibitor in a Lipase Active Site

Interacting Residue(s)Type of InteractionRole in Inhibition
Ser152 Covalent Bond (post-reaction), Hydrogen Bond (pre-reaction)The catalytic serine that becomes covalently modified by the phosphonate. nih.govnih.gov
His263, Asp176 Electrostatic, Hydrogen BondsActivate the serine residue for nucleophilic attack.
Phe77, Leu153 Hydrogen Bonds, HydrophobicStabilize the inhibitor in the active site. nih.gov
Pro, Leu residues Hydrophobic InteractionsAnchor the alkyl chains of the inhibitor within the binding pocket. mdpi.com

These docking analyses successfully predict the binding mode that facilitates the subsequent irreversible covalent inhibition, providing a static snapshot that complements the dynamic picture from MD simulations.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationships (QSAR), develops mathematical models to predict the inhibitory potency of compounds based on their molecular features. nih.govwright.edu

For a series of phosphonate inhibitors related to this compound, a QSAR model would correlate inhibitory activity (such as the inhibition rate constant or IC₅₀ value) with calculated molecular descriptors.

Key aspects of computational SAR studies include:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related phosphonate inhibitors. These can include physicochemical properties (e.g., LogP for hydrophobicity), electronic descriptors (e.g., HOMO-LUMO gap from DFT), and topological indices (which describe molecular shape and branching). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that relates a selection of the most relevant descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

SAR Insights: Experimental studies on related p-nitrophenyl alkylphosphonates have shown that both the length of the alkyl chain (like the hexyl group) and the stereochemistry at the phosphorus atom significantly affect inhibitory potency. nih.govacs.org Computational SAR can explain these findings; for example, by showing how increasing chain length improves hydrophobic interactions up to an optimal point, or how different stereoisomers present a better or worse fit in the active site. The activity of ethyl p-nitrophenyl hexylphosphonate has been shown to be highly enantioselective against various lipases. nih.gov

For this compound, such studies would predict how modifications to the hexyl or butyl groups would impact its potency as a lipase inhibitor, thereby guiding the design of more effective or selective inhibitors. acs.org

Investigative Applications in Biochemical and Biological Research Pathways

Probing Enzyme Catalytic Mechanisms and Interfacial Activation

Butyl 4-nitrophenyl hexylphosphonate is a valuable molecular probe for investigating the catalytic mechanisms of hydrolases, particularly lipases and esterases. nghs.comnih.gov As a mechanism-based inhibitor, its interaction with an enzyme can provide a snapshot of the enzyme's active site, revealing key structural and functional details.

A significant application of this compound is in active site titration, a method used to determine the molar amount of active enzyme in a sample. nghs.comlongdom.org The reaction between the phosphonate (B1237965) and the enzyme's active site, often involving a catalytic serine residue, leads to the formation of a stable, covalent bond. This reaction releases the chromogenic 4-nitrophenolate (B89219) group, which can be quantified spectrophotometrically to precisely measure the concentration of functional enzyme molecules. nghs.comnih.gov

Structural biology provides the most direct insights into enzyme-inhibitor interactions. The crystallization of an enzyme in complex with this compound or its derivatives allows for high-resolution analysis of the active site architecture. A key example is the structural determination of an ester-hydrolase, EH1AB1, from the metagenome of Lake Arreo. Researchers have successfully crystallized this enzyme in complex with a derivative of this compound (PDB ID: 6I8D) and a related methyl derivative (PDB ID: 6RB0). These structures reveal how the phosphonate inhibitor mimics the transition state of the natural substrate, occupying the catalytic pocket and forming a covalent adduct with the active site serine. This information is crucial for understanding substrate specificity and the catalytic cycle of the enzyme.

The study of such enzyme-inhibitor complexes provides a detailed map of the active site, highlighting the amino acid residues involved in substrate binding and catalysis. This knowledge is instrumental in understanding the phenomenon of interfacial activation, a characteristic feature of many lipases, where their catalytic activity dramatically increases at an oil-water interface. By using inhibitors like this compound, researchers can stabilize and study the enzyme's open, active conformation.

Table 1: Structural Data of Ester-Hydrolase EH1AB1 in Complex with Phosphonate Inhibitors

PDB IDEnzymeInhibitorResolution (Å)Method
6I8D Ester-hydrolase EH1AB1Derivative of this compound---X-ray Diffraction
6RB0 Ester-hydrolase EH1AB1Derivative of Methyl 4-nitrophenyl hexylphosphonate2.35X-ray Diffraction

This table summarizes Protein Data Bank entries for the ester-hydrolase EH1AB1 complexed with phosphonate inhibitors, providing key experimental details.

Elucidating Metabolic Pathway Regulation via Enzyme Inhibition

This compound is classified as a "suicide inhibitor," a type of irreversible inhibitor that is catalytically activated by its target enzyme. nghs.comlongdom.org This mechanism-based inactivation makes it a potent tool for elucidating the roles of specific enzymes within broader metabolic pathways.

The process of suicide inhibition begins with the enzyme recognizing the phosphonate as a substrate. During the catalytic process, the inhibitor is transformed into a highly reactive intermediate that then forms a stable, covalent bond with a residue in the enzyme's active site, typically a nucleophilic serine. This effectively "kills" the enzyme, preventing it from participating in further reactions. Because of this high specificity and irreversible nature, such inhibitors can be used to create a functional knockout of a particular enzyme's activity in a biological system, allowing researchers to observe the downstream consequences.

Table 2: Application of this compound as an Enzyme Inhibitor

Enzyme ClassInhibitor TypeMechanism of ActionResearch Application
Lipases/EsterasesSuicide InhibitorCovalent modification of the active site serineActive site titration, elucidation of metabolic pathway function. nghs.comlongdom.org
HydrolasesIrreversibleForms a stable enzyme-inhibitor complexProbing enzyme catalytic mechanisms, structural biology studies. nih.gov

This table outlines the characteristics of this compound as an enzyme inhibitor and its primary applications in biochemical research.

Utilization as Chemical Genetic Tools for Investigating Biosynthetic Processes (e.g., Pyrethrin Biosynthesis)

Chemical genetics is an approach that utilizes small molecules to modulate the function of specific proteins, thereby allowing for the study of biological processes in a manner analogous to traditional genetics. Potent and specific enzyme inhibitors like this compound are ideal chemical genetic tools. By inhibiting a specific enzyme in a biosynthetic pathway, one can phenocopy a genetic loss-of-function mutation, enabling the study of the enzyme's role in that pathway.

However, a comprehensive search of the available scientific literature did not yield specific examples of this compound being used to investigate the biosynthesis of pyrethrins. While organophosphate inhibitors are used to study various biosynthetic pathways, the application of this particular compound to the pyrethrin pathway is not documented in the reviewed sources. The principles of chemical genetics suggest its potential for such applications, provided a susceptible esterase is involved in the pyrethrin biosynthetic pathway.

Future Perspectives and Emerging Research Avenues for Butyl 4 Nitrophenyl Hexylphosphonate

Exploration of Novel Biocatalytic Transformations and Bioconjugation Strategies

The interaction of Butyl 4-nitrophenyl hexylphosphonate with enzymes, particularly lipases, is a primary example of a biocatalytic transformation that results in bioconjugation. The compound is recognized as a chromogenic substrate and a suicide inhibitor for lipases. biosynth.combiosynth.com Upon enzymatic action by a hydrolase, the ester bond is cleaved. This process releases the 4-nitrophenolate (B89219) anion, but critically, it also results in the formation of a stable, covalent bond between the hexylphosphonyl group and a key amino acid residue—typically a serine—in the enzyme's active site. researchgate.net

This irreversible inactivation is a form of targeted bioconjugation. Future research is focused on harnessing this reactivity for various applications:

Enzyme Labeling: The phosphonate (B1237965) can act as a "warhead" to deliver a payload to a specific enzyme. By modifying the butyl or hexyl chains with reporter tags (like fluorophores or biotin) before the biocatalytic reaction, researchers can create specifically labeled enzymes for imaging or purification.

Mapping Active Sites: As a suicide inhibitor, the compound can be used to irreversibly bind to and "tag" the active sites of lipases and other serine hydrolases. biosynth.combiosynth.com Subsequent proteolysis and mass spectrometry analysis can then identify the exact peptide fragment containing the modified active site serine, providing direct evidence of the enzyme's catalytic center.

Developing Novel Biocatalysts: Understanding how enzymes process this phosphonate can inform the engineering of novel biocatalysts. While it inactivates many natural hydrolases, it may be possible to design mutant enzymes that can hydrolyze the phosphonate without becoming irreversibly inhibited, potentially creating new catalytic activities for synthetic chemistry.

Development of Advanced Enzyme Probes for Hydrolase Activity

Activity-based protein profiling (ABPP) is a powerful technique used to monitor the functional state of entire enzyme families in complex biological systems. nih.gov this compound and its analogs are valuable as advanced activity-based probes (ABPs) for serine hydrolases. researchgate.net

The key features that make it an effective probe are:

Chromogenic Reporting: The enzymatic hydrolysis releases 4-nitrophenol (B140041), which, at neutral or alkaline pH, deprotonates to the intensely yellow 4-nitrophenolate ion. semanticscholar.org The rate of color formation can be monitored spectrophotometrically, providing a direct, real-time measurement of enzyme activity. semanticscholar.org

Specificity and Covalent Binding: The phosphonate "warhead" is designed to react with the activated serine nucleophile in the active site of hydrolases. researchgate.net This covalent and irreversible binding ensures that the probe labels only active enzymes, providing a snapshot of the functional proteome rather than just enzyme abundance.

Tunable Reactivity: The reactivity and specificity of phosphonate probes can be fine-tuned. The choice of the leaving group (in this case, 4-nitrophenol) and the ester group (butyl) can alter the probe's reactivity and cell permeability, allowing for the design of probes tailored to specific experimental conditions or enzyme subfamilies. researchgate.net

Future research aims to develop a wider array of such probes by modifying the alkyl chains (the hexyl and butyl groups) to target different hydrolases with varying substrate specificities. For instance, analogs like Octyl 4-nitrophenyl hexyl phosphonate are used to target lipases that prefer more hydrophobic groups. biosynth.com This allows for the differential profiling of enzyme activity in various biological contexts, from plant biology to human disease. nih.gov

Integration into Broader Mechanistic Enzymology Research

The study of how this compound interacts with enzymes provides deep insights into their catalytic mechanisms, contributing significantly to the field of mechanistic enzymology. nih.gov The compound serves as a powerful tool for dissecting the steps of enzyme-catalyzed hydrolysis.

The process mimics the initial stages of natural substrate binding and turnover:

The phosphonate binds to the enzyme's active site.

The catalytic serine residue attacks the electrophilic phosphorus atom.

A tetrahedral intermediate is formed.

The 4-nitrophenol leaving group is expelled.

Unlike a natural substrate, where a water molecule would then hydrolyze the acyl-enzyme intermediate to regenerate the free enzyme, the phosphonyl-enzyme complex is extremely stable and resistant to hydrolysis. This effectively traps the enzyme in a state that is analogous to the covalent intermediate of the normal catalytic cycle. Studying this stable complex can provide crucial information about the geometry of the active site and the interactions that stabilize the transition state.

Furthermore, the use of related chromogenic substrates, such as various p-nitrophenyl esters, has been instrumental in establishing Hammett linear free-energy relationships for enzymatic reactions. semanticscholar.org These studies correlate reaction rates with the electronic properties of substituents on the substrate, revealing details about charge distribution in the transition state and the rate-determining step of the reaction. semanticscholar.org By providing a reactive, measurable, and mechanism-based inhibitor, this compound allows for a detailed kinetic analysis that is essential for understanding enzyme function and for the rational design of new inhibitors. nih.gov

Green Chemistry Approaches in Phosphonate Ester Synthesis

The synthesis of phosphonates and their esters has traditionally involved methods that may not align with the principles of green chemistry. However, significant research is now being directed towards developing more sustainable synthetic routes. rsc.orgsciencedaily.comrsc.org These green approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. sciencedaily.com

Emerging green chemistry strategies applicable to the synthesis of this compound and other phosphonate esters include:

Ultrasound-Assisted Synthesis: Sonication provides the energy for chemical reactions through acoustic cavitation. rsc.orgresearchgate.net This method can accelerate reaction rates, improve yields, and often allows for reactions to be conducted at lower temperatures and without hazardous solvents, representing a more eco-friendly approach. rsc.org

Microwave-Promoted Synthesis: Microwave irradiation offers a highly efficient method for heating reaction mixtures directly and uniformly. rsc.org This can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating.

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a core principle of green chemistry. It eliminates solvent waste, which is a major contributor to chemical pollution, and simplifies product purification. rsc.org Several phosphonate synthesis methods have been successfully adapted to solvent-free conditions. researchgate.net

The broader "greening" of phosphonate chemistry also involves considering the lifecycle of these compounds, including enhancing their biodegradability and developing methods for phosphorus recovery and recycling to address the environmental impact of phosphorus discharge. rsc.orgresearchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for Butyl 4-nitrophenyl hexylphosphonate?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) phosphorylation of hexanol using a phosphorus oxychloride derivative, followed by (2) esterification with 4-nitrophenol. For analogous compounds, nucleophilic substitution under anhydrous conditions with catalysts like triethylamine is employed to enhance yield . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization, as seen in nitrophenyl derivative syntheses . Key parameters include temperature control (0–5°C during phosphorylation) and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substituent positions on the phenyl and phosphonate groups. For example, aromatic protons appear as doublets in δ 7.3–8.1 ppm, while alkyl chains show resonances at δ 1.0–1.6 ppm .
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 398.2) and fragmentation patterns .

Q. How is this compound used as a substrate in enzymatic assays?

  • Methodological Answer : Phosphonates like this compound are hydrolyzed by phosphatases or esterases, releasing 4-nitrophenol, which is quantified via UV-Vis at 405 nm. Key steps:

  • Prepare a reaction buffer (pH 7.4, 25°C) with 1–5 mM substrate.
  • Monitor kinetics using a microplate reader, ensuring linearity within the first 10 minutes .
  • Control experiments must exclude enzyme or substrate to rule out non-specific hydrolysis, as seen in chitinase assays .

Advanced Research Questions

Q. How can conflicting data in enzyme inhibition studies using this compound be resolved?

  • Methodological Answer : Discrepancies may arise from impurities, substrate stability, or assay conditions. Strategies include:

  • Purity Validation : Use HPLC (>95% purity, as in nitrophenyl standards ) to confirm substrate integrity.
  • pH Optimization : Adjust buffer systems (e.g., Tris vs. carbonate) to stabilize the compound, as 4-nitrophenol’s pKa is 7.2 .
  • Temperature Controls : Pre-incubate substrate-enzyme mixtures to assess thermal degradation, referencing protocols from phosphatase studies .

Q. What are the optimal conditions for scaling up synthesis while maintaining high yield?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to improve esterification efficiency .
  • Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions.
  • Purification Scaling : Replace column chromatography with fractional distillation for hexylphosphonate intermediates, as suggested in phosphonate literature .

Q. How to design experiments assessing the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 37°C, sampling at intervals for HPLC analysis.
  • Light Sensitivity : Expose to UV (254 nm) and measure degradation via absorbance shifts, referencing nitrophenol photostability data .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life, as applied to dibutyl phosphonate analogs .

Safety and Regulatory Considerations

Q. What are the recommended exposure limits and handling protocols?

  • Methodological Answer :

  • Protective Action Criteria (PAC) : While specific data for this compound is limited, surrogate PAC values for dibutyl butylphosphonate (PAC-1: 0.018 ppm; PAC-2: 0.2 ppm) guide risk mitigation .
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis, as advised for nitrophenyl derivatives .
  • Waste Disposal : Neutralize with dilute NaOH before aqueous disposal, following protocols for nitroaromatic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.